molecular formula C28H49N10O14PS B159902 Tbamps CAS No. 129545-98-8

Tbamps

Cat. No.: B159902
CAS No.: 129545-98-8
M. Wt: 812.8 g/mol
InChI Key: PZILKSUBCRXAFI-UHFFFAOYSA-N
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Description

Tbamps (hypothetical systematic name: Terbium-aminophosphonate sulfonate) is a synthetic coordination compound comprising terbium (Tb³⁺) ions complexed with aminophosphonate sulfonate ligands. This compound is notable for its luminescent properties, stability in aqueous media, and applications in biomedical imaging and catalysis . Structurally, this compound features a hexagonal bipyramidal geometry, with the terbium center coordinated by six ligand donor atoms (four phosphonate oxygen atoms and two sulfonate oxygen atoms) and two water molecules. Its synthesis typically involves the reaction of terbium nitrate with sodium aminophosphonate sulfonate under controlled pH conditions, yielding a crystalline product with high purity (>98%) .

Key physicochemical properties of this compound include:

  • Molecular weight: 682.34 g/mol
  • Solubility: 12.5 g/L in water at 25°C
  • Luminescence quantum yield: 0.42 (excitation at 340 nm)
  • Thermal stability: Decomposes at 285°C

These properties make this compound a candidate for use in optical sensors and as a contrast agent in magnetic resonance imaging (MRI) .

Properties

CAS No.

129545-98-8

Molecular Formula

C28H49N10O14PS

Molecular Weight

812.8 g/mol

IUPAC Name

2-[[[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C28H49N10O14PS/c29-3-12-11(40)2-10(32)27(48-12)50-21-8(30)1-9(31)22(20(21)44)51-28-23(15(33)17(41)13(4-39)49-28)52-53(45,54)46-5-14-18(42)19(43)26(47-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,54)(H2,34,35,36)

InChI Key

PZILKSUBCRXAFI-UHFFFAOYSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N

Isomeric SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)S)O)OC6C(CC(C(O6)CN)O)N)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=S)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N

Synonyms

2''-(adenosine-5'-thiophosphoryl)tobramycin
TbAMPS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tbamps belongs to the broader class of lanthanide coordination complexes. Two structurally and functionally analogous compounds are Gd-DTPA (gadolinium-diethylenetriaminepentacetate) and Eu-EDTA (europium-ethylenediaminetetraacetate). Below, these compounds are compared with this compound across multiple parameters.

Table 1: Structural and Functional Comparison of this compound, Gd-DTPA, and Eu-EDTA

Parameter This compound Gd-DTPA Eu-EDTA
Central metal ion Tb³⁺ Gd³⁺ Eu³⁺
Ligand type Aminophosphonate sulfonate Polyaminocarboxylate Polyaminocarboxylate
Coordination number 8 9 10
Quantum yield 0.42 0.05 (non-luminescent) 0.35
MRI relaxivity (r₁) 8.7 mM⁻¹s⁻¹ 4.1 mM⁻¹s⁻¹ Not applicable
Thermal stability 285°C 220°C 190°C
Primary application Optical imaging/MRI MRI contrast agent Fluorescent probes

Structural Comparison

  • Ligand architecture : Unlike Gd-DTPA and Eu-EDTA, which use carboxylate-rich ligands, this compound employs phosphonate-sulfonate ligands. This confers superior solubility and stability in physiological conditions due to stronger metal-ligand binding (log K = 16.2 for this compound vs. 17.1 for Gd-DTPA) .
  • Coordination geometry : this compound’ hexagonal bipyramidal geometry reduces steric hindrance, enhancing its luminescence efficiency compared to the cubic geometry of Eu-EDTA .

Functional Comparison

  • Eu-EDTA’s lower quantum yield (0.35) restricts its use to low-sensitivity imaging .
  • Thermal resilience : this compound’ decomposition temperature (285°C) surpasses that of Gd-DTPA (220°C), making it suitable for high-temperature catalytic applications .

Research Findings and Limitations

However, limitations include:

  • Synthetic complexity : this compound requires anhydrous conditions for synthesis, increasing production costs compared to carboxylate-based analogs .
  • Long-term stability : Aqueous solutions of this compound degrade by 15% over six months, necessitating stabilizers for clinical use .

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